3-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)thiophene-2-carboxylic acid
Overview
Description
3-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)thiophene-2-carboxylic acid is a useful research compound. Its molecular formula is C11H5ClF3NO3S and its molecular weight is 323.68 g/mol. The purity is usually 95%.
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Scientific Research Applications
Functionalization and Synthesis
- 3-Chloro-2-(trifluoromethyl)pyridine has been effectively converted into various carboxylic acids, demonstrating the versatility of this compound in creating different functionalized derivatives (Cottet et al., 2004).
- A study on chloro(trifluoromethyl)pyridines highlighted their use in regioexhaustive functionalization, converting them into different carboxylic acids, showcasing the compound's potential in diverse chemical transformations (Cottet & Schlosser, 2004).
Chemical Properties and Applications
- The compound's ability to form various derivatives makes it a valuable precursor in organic synthesis, as seen in its transformation into different pyridinecarboxylic acids (Cottet & Schlosser, 2004).
- Its use in creating an iridium complex for OLEDs indicates potential applications in electronic and luminescent materials (Xu et al., 2007).
Antioxidant Activity
- Certain derivatives of the compound have shown significant antioxidant activity, highlighting its potential in pharmaceutical and biochemical applications (Tumosienė et al., 2019).
Applications in Material Science
- Conducting copolymers derived from this compound exhibit interesting electrochromic properties, suggesting its utility in material science and electronic applications (Bulut et al., 2004).
Crystal Structure Studies
- The crystal structure analysis of a related compound reveals insights into hydrogen-bonding networks, which is crucial for understanding molecular interactions and designing new materials (Ye & Tanski, 2020).
Mechanism of Action
Target of Action
Compounds with similar structures have been known to target enzymes such as reverse transcriptase and mitochondrial complex I .
Mode of Action
It’s known that molecules with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring can improve drug potency toward enzyme inhibition by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .
Biochemical Pathways
Similar compounds have been found to inhibit the electron transport in mitochondrial complex i , which plays a crucial role in cellular respiration and energy production.
Pharmacokinetics
It’s worth noting that the presence of a trifluoromethyl (-cf3) group can often enhance the metabolic stability and bioavailability of a compound .
Result of Action
Similar compounds have shown improved drug potency toward enzyme inhibition, which could potentially lead to the suppression of disease-related biochemical pathways .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For instance, the pKa of the cyclic carbamate in a molecule can be lowered by a key hydrogen bonding interaction with the protein, enhancing its potency toward enzyme inhibition . .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
It is known that the compound contains a trifluoromethylpyridine (TFMP) moiety , which is a key structural motif in active agrochemical and pharmaceutical ingredients . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Molecular Mechanism
It is hypothesized that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These hypotheses need to be confirmed through rigorous scientific research.
Properties
IUPAC Name |
3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxythiophene-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5ClF3NO3S/c12-6-3-5(11(13,14)15)4-16-9(6)19-7-1-2-20-8(7)10(17)18/h1-4H,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDRXHOZUZAQQRJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1OC2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5ClF3NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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